molecular formula C17H19N3O6 B14771655 Lenalidomide-acetamido-O-PEG1-OH

Lenalidomide-acetamido-O-PEG1-OH

Cat. No.: B14771655
M. Wt: 361.3 g/mol
InChI Key: KVBHSWOTZWWTSS-UHFFFAOYSA-N
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Description

Lenalidomide-acetamido-O-PEG1-OH is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker, which can improve its solubility and bioavailability. Lenalidomide itself is used primarily in the treatment of multiple myeloma and myelodysplastic syndromes due to its anti-angiogenic, anti-inflammatory, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lenalidomide-acetamido-O-PEG1-OH involves several steps. Initially, lenalidomide is synthesized through a series of reactions starting from 3-nitrophthalic anhydride and 3-aminopiperidine-2,6-dione . The PEG linker is then attached to the lenalidomide molecule through an acetamido group. The reaction conditions typically involve the use of organic solvents like dimethylformamide (DMF) and catalysts such as triethylamine (NEt3) to facilitate the coupling reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The final product is purified using techniques like chromatography to ensure it meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Lenalidomide-acetamido-O-PEG1-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can lead to the formation of nitroso or nitro derivatives, while reduction can yield primary amines .

Scientific Research Applications

Lenalidomide-acetamido-O-PEG1-OH has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of lenalidomide-acetamido-O-PEG1-OH involves modulation of the immune system and inhibition of angiogenesis. The compound binds to the cereblon protein, a component of the CRL4 CRBN E3 ubiquitin ligase complex. This binding alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent degradation of specific proteins such as IKZF1 and IKZF3. These proteins are transcription factors that play a crucial role in the survival and proliferation of cancer cells .

Comparison with Similar Compounds

Lenalidomide-acetamido-O-PEG1-OH can be compared with other similar compounds such as:

This compound stands out due to its improved solubility and bioavailability, making it a more effective and safer option for therapeutic applications .

Properties

Molecular Formula

C17H19N3O6

Molecular Weight

361.3 g/mol

IUPAC Name

N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]-2-(2-hydroxyethoxy)acetamide

InChI

InChI=1S/C17H19N3O6/c21-6-7-26-9-15(23)18-12-3-1-2-10-11(12)8-20(17(10)25)13-4-5-14(22)19-16(13)24/h1-3,13,21H,4-9H2,(H,18,23)(H,19,22,24)

InChI Key

KVBHSWOTZWWTSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)COCCO

Origin of Product

United States

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